

Application Notes: Immunohistochemical Detection of CD161 in Tissue Samples

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Compound of Interest

Compound Name: CD161

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Introduction

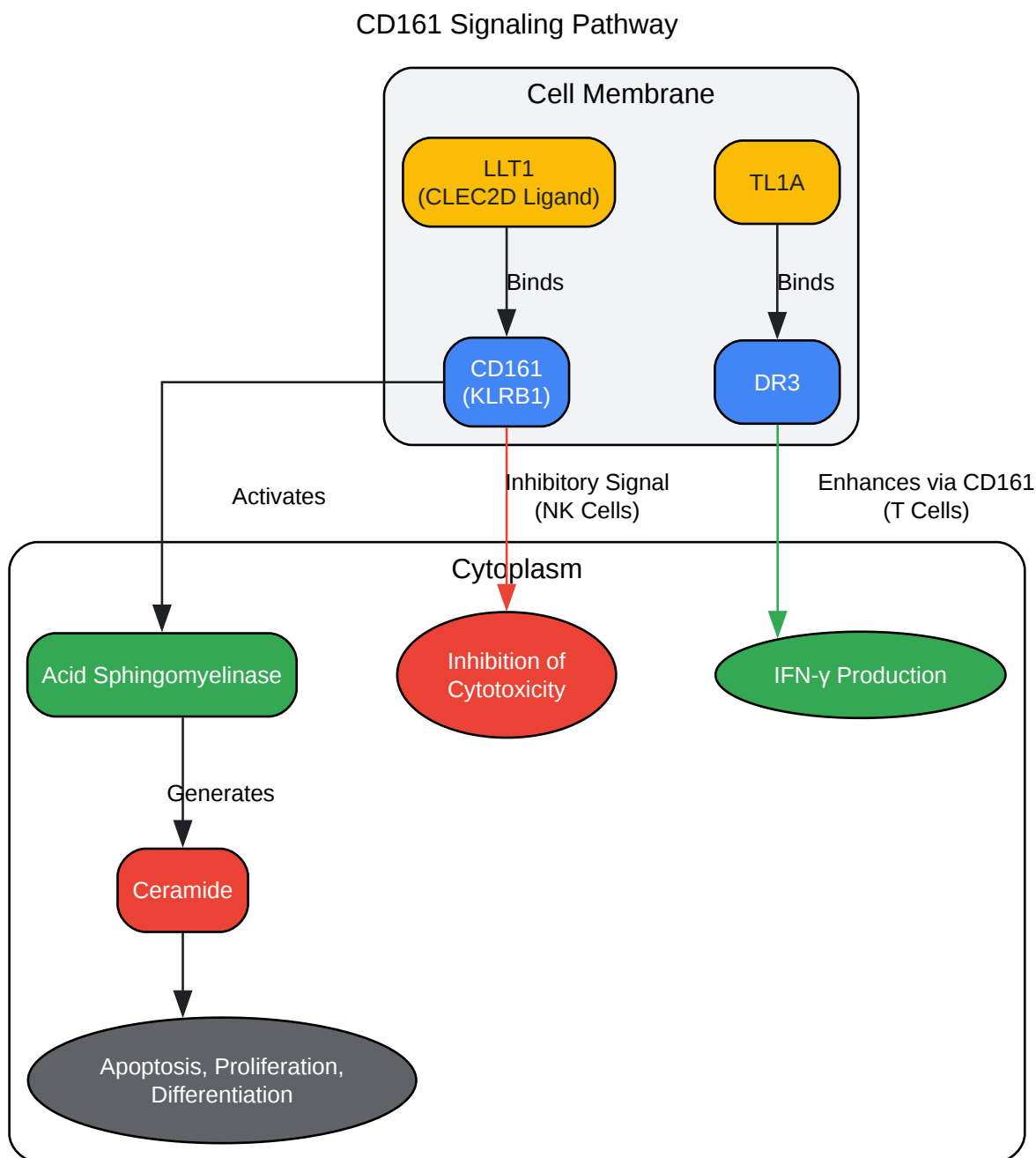
CD161 (also known as Killer cell lectin-like receptor subfamily B member 1, KLRB1) is a type II C-type lectin-like receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells, subsets of T cells (including Th17, mucosal-associated invariant T (MAIT) cells, and CD8+ T cells), and NKT cells.[1][2][3] Its expression and function are context-dependent, playing roles in both co-stimulatory and inhibitory signaling pathways.[1][3] The interaction of **CD161** with its ligand, lectin-like transcript 1 (LLT1), can modulate immune responses, making it a molecule of interest in immunology and cancer research.[1][3]

Immunohistochemistry (IHC) is a valuable technique to visualize the localization and quantify the expression of **CD161**-positive cells within the tissue microenvironment, providing insights into inflammatory processes, autoimmune diseases, and the tumor-immune landscape.[4][5] These application notes provide a detailed protocol for the detection of **CD161** in both paraffin-embedded and frozen tissue sections.

CD161 Signaling Pathway

CD161 signaling is multifaceted and can lead to either activation or inhibition of immune cells depending on the cellular context. One pathway involves the activation of acid sphingomyelinase upon **CD161** cross-linking, leading to the generation of the second messenger ceramide, which is involved in apoptosis, proliferation, and differentiation.[6] In T cells, the TL1A-DR3 signaling axis can enhance the production of IFN- γ via **CD161**, indicating

an activating role.[3] Conversely, the interaction of **CD161** with its ligand LLT1 (CLEC2D) can inhibit NK cell-mediated cytotoxicity and IFN- γ secretion.[1][3]



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CD161 Signaling Interactions

Quantitative Data Summary

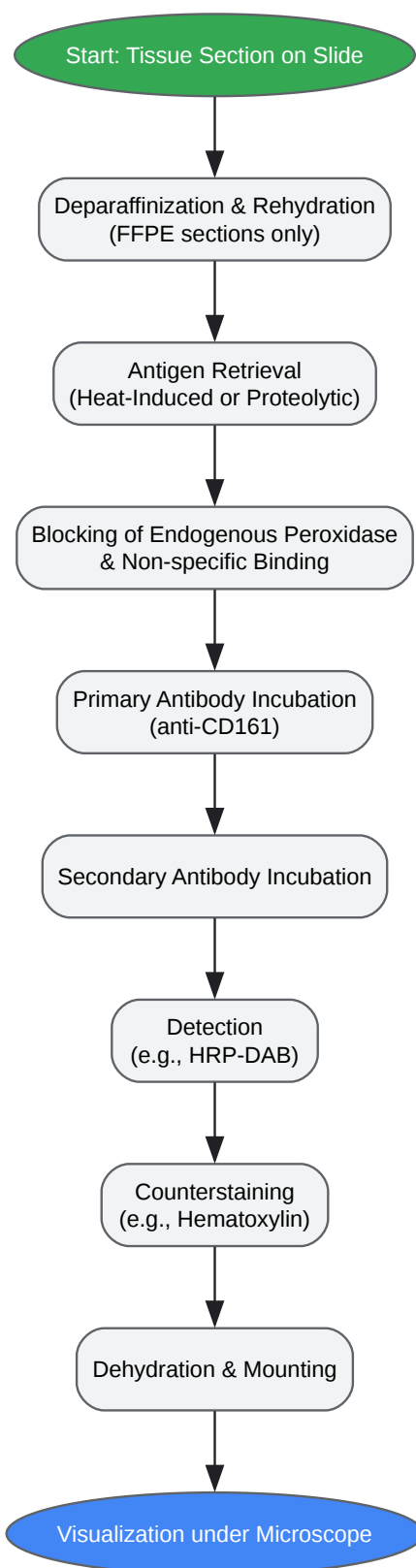
The expression of **CD161** is often upregulated in tissues experiencing inflammation and in the tumor microenvironment compared to healthy tissues. The following table summarizes representative quantitative data on **CD161** expression in various human tissues.

Tissue Type	Condition	Cell Population	Percentage of CD161+ Cells	Reference
Peripheral Blood	Healthy	CD8+ T cells	~16.7%	[4] [7]
Healthy	CD4+ T cells	5.5% (IL-17 secreting)	[4]	
Liver	Chronic Hepatitis C	Intrahepatic CD8+ T cells	Enriched compared to peripheral blood	[4]
Joints	Inflammatory Arthritis	Synovial Fluid CD4+ Treg cells	Increased compared to peripheral blood	[5]
Gut	Inflammatory Bowel Disease	Lamina Propria NK cells	Enriched for CD103+ CD161+ cells in inflamed areas	
Lung Cancer	Non-Small Cell Lung Cancer	Tumor Infiltrating Lymphocytes	Higher infiltration of CD161+ CD4+ and CD8+ T cells compared to normal lung	
Glioma	Glioma	Tumor Microenvironment	Elevated KLRB1 mRNA expression compared to normal brain tissue	[8]

Experimental Protocols

The following protocols provide a general guideline for the immunohistochemical staining of **CD161** in formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue types.

Immunohistochemistry Workflow Overview



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General Immunohistochemistry Workflow

Detailed Protocol for **CD161** Staining in FFPE Sections

Materials:

- Formalin-fixed, paraffin-embedded tissue sections on charged slides
- Xylene or xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
- 3% Hydrogen Peroxide
- Blocking Buffer (e.g., 10% normal serum from the secondary antibody host species in PBS)
- Primary antibody against **CD161** (see table below for examples)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

Recommended Primary Antibodies for IHC:

Antibody Clone	Host Species	Isotype	Applications	Supplier Examples
HP-3G10	Mouse	IgG1	IHC (Frozen)	Thermo Fisher Scientific, EXBIO
B199.2	Mouse	IgG2b	IHC-P	Bio-Rad
ABM2D74	Mouse	IHC	MyBioSource	
EPR21236	Rabbit	IgG	IHC-P	Abcam
Polyclonal	Rabbit	IgG	IHC-P	Thermo Fisher Scientific

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Immerse slides in two changes of 100% ethanol for 3 minutes each.
 - Immerse slides in 95% ethanol for 3 minutes.
 - Immerse slides in 70% ethanol for 3 minutes.
 - Rinse slides in deionized water.
- Antigen Retrieval:
 - Pre-heat antigen retrieval buffer to 95-100°C in a water bath, steamer, or pressure cooker.
 - Immerse slides in the pre-heated buffer and incubate for 20-40 minutes.
 - Allow slides to cool in the buffer for 20 minutes at room temperature.
 - Rinse slides with deionized water and then with PBS.
- Peroxidase Blocking:

- Incubate slides in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.
- Rinse slides three times with PBS for 5 minutes each.
- Blocking Non-Specific Binding:
 - Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
- Primary Antibody Incubation:
 - Dilute the primary anti-**CD161** antibody to its optimal concentration (typically in the range of 1:50 to 1:1000, requires optimization) in PBS or antibody diluent.
 - Incubate slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
- Secondary Antibody and Detection:
 - Rinse slides three times with PBS for 5 minutes each.
 - Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse or goat anti-rabbit) for 30-60 minutes at room temperature.
 - Rinse slides three times with PBS for 5 minutes each.
 - Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
 - Rinse slides three times with PBS for 5 minutes each.
- Chromogenic Detection:
 - Prepare the DAB substrate solution according to the manufacturer's instructions.
 - Incubate slides with the DAB solution until the desired brown color intensity develops (typically 1-10 minutes), monitoring under a microscope.
 - Rinse slides with deionized water to stop the reaction.

- Counterstaining:
 - Immerse slides in hematoxylin for 30-60 seconds.
 - "Blue" the hematoxylin by rinsing in running tap water.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.
 - Apply a coverslip using a permanent mounting medium.

Detailed Protocol for **CD161** Staining in Frozen Sections

Materials:

- Fresh frozen tissue sections on charged slides
- Ice-cold acetone or 4% paraformaldehyde (PFA)
- PBS
- 3% Hydrogen Peroxide (for chromogenic detection)
- Blocking Buffer (e.g., 10% normal serum in PBS with 0.1% Triton X-100)
- Primary antibody against **CD161**
- Fluorophore-conjugated or biotinylated secondary antibody
- Streptavidin-HRP (for chromogenic detection) or Streptavidin-fluorophore conjugate
- DAB substrate kit (for chromogenic detection)
- DAPI or Hematoxylin for nuclear counterstaining
- Aqueous or permanent mounting medium

Procedure:

- Fixation:
 - Air dry frozen sections for 15-30 minutes at room temperature.
 - Fix the sections in ice-cold acetone for 10 minutes or in 4% PFA for 15 minutes at room temperature.[\[9\]](#)
 - If using acetone, air dry for 10-20 minutes.
 - Wash slides in PBS three times for 5 minutes each.
- Peroxidase Blocking (for chromogenic detection):
 - Incubate slides in 3% hydrogen peroxide in PBS for 10 minutes.
 - Rinse slides with PBS three times for 5 minutes each.
- Blocking and Permeabilization:
 - Incubate slides with Blocking Buffer for 30-60 minutes at room temperature. The inclusion of a detergent like Triton X-100 will aid in permeabilization.
- Primary Antibody Incubation:
 - Dilute the primary anti-**CD161** antibody to its optimal concentration (e.g., 1:50) in Blocking Buffer.[\[10\]](#)[\[11\]](#)
 - Incubate with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
 - Rinse slides three times with PBS for 5 minutes each.
 - For fluorescent detection: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

- For chromogenic detection: Proceed as described in the FFPE protocol (steps 6 and 7).
- Counterstaining:
 - For fluorescent detection: Mount with a DAPI-containing mounting medium or incubate with DAPI solution for 5 minutes before the final washes.
 - For chromogenic detection: Counterstain with hematoxylin as described in the FFPE protocol (step 8).
- Mounting:
 - For fluorescent detection: Coverslip using an aqueous anti-fade mounting medium.
 - For chromogenic detection: Dehydrate and mount as described in the FFPE protocol (step 9).

Troubleshooting

- No Staining: Verify primary and secondary antibody compatibility and concentrations. Ensure antigen retrieval was performed correctly. Check the activity of the detection reagents.
- High Background: Increase blocking time or use a different blocking reagent. Titrate the primary and secondary antibodies to a higher dilution. Ensure adequate washing steps.
- Non-specific Staining: Include appropriate isotype controls. Ensure tissue was not allowed to dry out during the procedure.

For further troubleshooting and optimization, consulting the specific antibody datasheet is highly recommended.

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